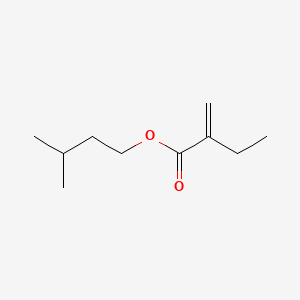

Isopentyl 2-ethylacrylate

Beschreibung

Isopentyl 2-ethylacrylate (IUPAC name: 3-methylbutyl 2-ethylpropenoate) is an ester derivative of acrylic acid, characterized by an isopentyl (3-methylbutyl) group and a 2-ethyl substituent on the acrylate backbone. This compound is structurally notable for its branched alkyl chain, which influences its physical properties, such as solubility, volatility, and reactivity.

Eigenschaften

CAS-Nummer |

67634-18-8 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

3-methylbutyl 2-methylidenebutanoate |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8H,4-7H2,1-3H3 |

InChI-Schlüssel |

GEXMFPBAIYGVEL-UHFFFAOYSA-N |

SMILES |

CCC(=C)C(=O)OCCC(C)C |

Kanonische SMILES |

CCC(=C)C(=O)OCCC(C)C |

Andere CAS-Nummern |

67634-18-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-methylene-, 3-methylbutyl ester typically involves the esterification of butanoic acid with 3-methylbutyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+3-methylbutyl alcohol→Butanoic acid, 2-methylene-, 3-methylbutyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Isopentyl 2-ethylacrylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 3-methylbutyl alcohol in the presence of an acid or base.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Butanoic acid and 3-methylbutyl alcohol.

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Isopentyl 2-ethylacrylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Used in the flavor and fragrance industry due to its fruity odor.

Wirkmechanismus

The mechanism of action of butanoic acid, 2-methylene-, 3-methylbutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 3-methylbutyl alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 2-cyano-3-phenylacrylate

- Structure: Features a methyl ester, cyano (-CN), and phenyl group attached to the acrylate backbone.

- Molecular Weight : 187.2 g/mol (vs. ~184.3 g/mol for Isopentyl 2-ethylacrylate, estimated).

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it a potent Michael acceptor. This contrasts with Isopentyl 2-ethylacrylate, where the ethyl and isopentyl groups likely reduce electrophilicity, favoring polymerization over nucleophilic attack.

- Applications : Used in organic synthesis and proteasome inhibition studies. Safety data indicate significant irritation risks, requiring stringent handling protocols .

Nitrovinyl Compounds (e.g., 3-methyl-nitrobutane)

- Structure: Contains a nitro (-NO₂) and vinyl (-CH=CH₂) group.

- Reactivity : Acts as a Michael acceptor due to the α,β-unsaturated nitro moiety, enabling proteasome inhibition. Isopentyl 2-ethylacrylate lacks this nitro group, suggesting divergent biochemical activity.

- Applications : Primarily investigated as proteasome inhibitors in medicinal chemistry .

Phosphonothiolates (e.g., Isopentyl S-2-diethylaminoethyl ethylphosphonothioate)

- Structure: Combines an isopentyl group with a phosphonothiolate moiety.

- Molecular Weight: ~295.4 g/mol (calculated from C₁₃H₃₀NO₂PS), significantly higher than Isopentyl 2-ethylacrylate.

- Applications: Used in specialized organophosphorus chemistry, contrasting with acrylates’ roles in polymerization or fragrance industries. The isopentyl group in both compounds enhances lipophilicity, but the phosphonothiolate’s toxicity profile necessitates stricter regulatory controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.